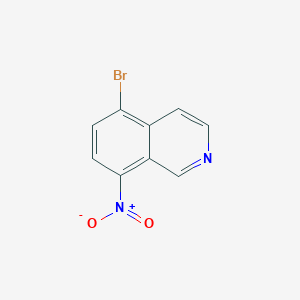
5-溴-8-硝基异喹啉
概述
描述
5-Bromo-8-nitroisoquinoline is a chemical compound with the empirical formula C9H5BrN2O2 and a molecular weight of 253.05 . It is a solid substance with a light yellow to orange color .
Synthesis Analysis
The synthesis of 5-Bromo-8-nitroisoquinoline involves the use of isoquinoline and N-Bromosuccinimide . The process does not involve reflux and the highest temperature throughout the entire experiment does not exceed 30°C . A dry ice-acetone bath is applied during the addition of NBS to the reaction mixture .Molecular Structure Analysis
The IUPAC name for 5-Bromo-8-nitroisoquinoline is 5-bromo-8-nitroisoquinoline . The InChI is InChI=1S/C9H5BrN2O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-5H and the canonical SMILES is C1=CC(=C2C=CN=CC2=C1N+[O-])Br .Chemical Reactions Analysis
The reaction involved in the synthesis of 5-Bromo-8-nitroisoquinoline is an electrophilic bromination . The reaction is carried out at a temperature that does not exceed 30°C .Physical And Chemical Properties Analysis
5-Bromo-8-nitroisoquinoline has a molecular weight of 253.05 g/mol . It has a topological polar surface area of 58.7 Ų . The compound has a complexity of 231 . It is a solid substance with a light yellow to orange color .科学研究应用
合成和化学性质
- 5-溴-8-硝基异喹啉已通过各种化学反应合成,展示了其创造药理活性化合物的潜力。这包括亲电性溴化过程,这是其合成中的一个重要步骤 (Brown & Gouliaev, 2005)。
有机化学中的应用
- 它作为合成新型多功能吡咯并[2,1-a]异喹啉的前体,通过将5-溴-8-硝基异喹啉与各种亲核试剂反应而实现。这些化合物以其含硝基的性质和在有机化学中的潜在应用而闻名 (Bastrakov & Starosotnikov, 2019)。
生物医学研究
- 在生物医学研究领域,已确定5-溴-8-硝基异喹啉衍生物作为聚(ADP-核糖)聚合酶-2 (PARP-2) 的潜在抑制剂,PARP-2 是涉及DNA修复和细胞应激反应的酶 (Sunderland et al., 2011)。
前药开发
- 该化合物已被研究作为用于向缺氧组织递送药物的前药系统的一部分。具体地,使用5-溴异喹啉-1-酮的生物还原激活前药系统已被研究,突显了其在靶向药物递送中的潜力 (Parveen et al., 1999)。
光谱学和量子化学
- 已进行了涉及5-溴-8-硝基异喹啉的振动和电子光谱的量子力学研究。这些研究提供了对其几何键长、键角和整体分子稳定性的洞察,这对于理解其化学性质至关重要 (Kannappan et al., 2016)。
安全和危害
5-Bromo-8-nitroisoquinoline is a hazardous substance. It can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
属性
IUPAC Name |
5-bromo-8-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGOLOXWHJEZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355722 | |
| Record name | 5-Bromo-8-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63927-23-1 | |
| Record name | 5-Bromo-8-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-8-nitroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
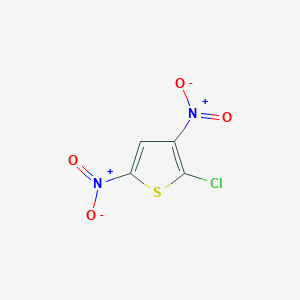
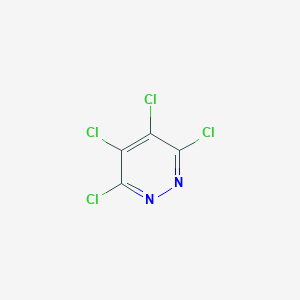

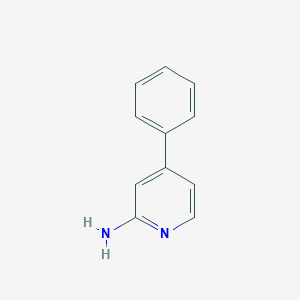
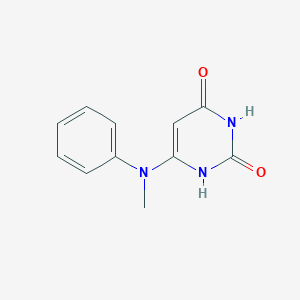
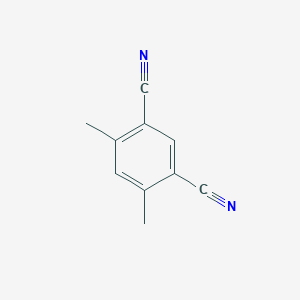

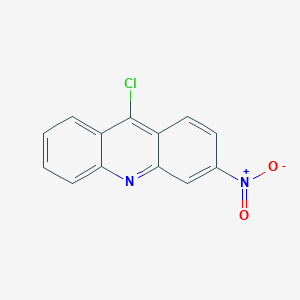
![2-[3-(2-Thienyl)phenyl]thiophene](/img/structure/B189651.png)

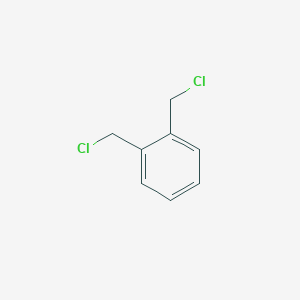
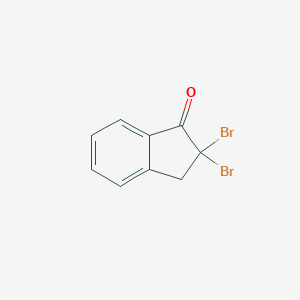
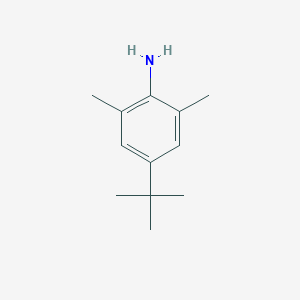
![Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-](/img/structure/B189661.png)
